REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][C:6]([C:8]#[N:9])=[CH:5][CH2:4][CH2:3]1.[C:10](OC=C)(=[O:13])[CH2:11][CH3:12]>CC(OC)(C)C>[C:10]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]=[C:6]([C:8]#[N:9])[CH2:7]1)(=[O:13])[CH2:11][CH3:12]
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Name
|
|
Quantity
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151 g
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Type
|
reactant
|
Smiles
|
OC1CCC=C(C1)C#N
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Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC=C
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Name
|
|
Quantity
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1.5 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 48 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added the enzyme AMANO Lipase PS from Burlholderiacepacia (20 g, Sigma-Aldrich)
|
Type
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FILTRATION
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Details
|
The mixture was filtered through celite
|
Type
|
WASH
|
Details
|
rinsed with MTBE
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove both solvent and unreacted vinyl propionate
|
Type
|
ADDITION
|
Details
|
The residue was diluted with brine (1.5 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes (1000 mL+600 mL×3 respectively)
|
Type
|
WASH
|
Details
|
The combined organics was washed with H2O (400 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |